![molecular formula C18H13N3O3 B5556132 N'-(4-nitrobenzylidene)-1-naphthohydrazide](/img/structure/B5556132.png)
N'-(4-nitrobenzylidene)-1-naphthohydrazide
Overview
Description
N'-(4-nitrobenzylidene)-1-naphthohydrazide is a compound of interest due to its structural characteristics and potential applications in various fields, including pharmacology and materials science. This compound belongs to the class of hydrazone derivatives, known for their versatile chemical properties and biological activities.
Synthesis Analysis
The synthesis of N'-(4-nitrobenzylidene)-1-naphthohydrazide involves the condensation reaction of 4-nitrobenzaldehyde with naphthylhydrazine derivatives. This process is characterized by the formation of a Schiff base linkage, a critical step that influences the compound's structural and functional properties. The synthesis pathway is typically monitored using techniques like IR, UV-Vis, and NMR spectroscopy to ensure the formation of the desired product (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of N'-(4-nitrobenzylidene)-1-naphthohydrazide has been elucidated using single-crystal X-ray diffraction, revealing a monoclinic crystal system with specific unit cell dimensions. The structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity (Sheng et al., 2015).
Chemical Reactions and Properties
This compound exhibits strong urease inhibitory activities, highlighting its potential as a bioactive molecule. The inhibitory effect is quantified by IC50 values, indicating its efficacy in urease inhibition assays. Such properties are crucial for the development of therapeutic agents targeting urease-related pathologies (Sheng et al., 2015).
Scientific Research Applications
Inhibitor of IκB Kinase-β
N'-(4-nitrobenzylidene)-1-naphthohydrazide has been investigated for its potential as an inhibitor of IκB kinase-β (IKK-β). A study by Avila et al. (2011) in the "European Journal of Medicinal Chemistry" focused on the design and pharmacological profile of this compound as an IKK-β inhibitor. They found that it exhibited selectivity over IKK-α and CHK2 and demonstrated an in vivo anti-inflammatory effect. This suggests potential applications in the development of anti-inflammatory drug candidates (Avila et al., 2011).
Lipase Inhibition and Antimicrobial Activity
Research by Amereih et al. (2020) in "مجلة جامعة فلسطين التقنية للأبحاث" synthesized a derivative of N'-(4-nitrobenzylidene)-1-naphthohydrazide, which demonstrated significant lipase enzyme inhibition and exhibited antimicrobial activity against several bacteria types. This highlights its potential in pharmaceutical applications focusing on enzyme inhibition and antibacterial treatments (Amereih et al., 2020).
Mercury Ion Detection Sensor
A study by Hussain et al. (2017) in "ACS Omega" utilized derivatives of N'-(4-nitrobenzylidene)-1-naphthohydrazide to develop a sensitive and selective sensor for mercury ions (Hg2+). The sensor showed high sensitivity, reproducibility, and stability, suggesting its utility in environmental monitoring and heavy metal detection (Hussain et al., 2017).
Antibacterial Agents
Another application of N'-(4-nitrobenzylidene)-1-naphthohydrazide derivatives is in the field of antibacterial agents. A study by Ibrahim et al. (2011) in the "Journal of Chemistry" demonstrated that Schiff bases derived from this compound exhibited antibacterial activity against human pathogenic bacteria, such as Escherichia coli and Staphylococcus aureus. The antibacterial activity varied depending on the molecular structure of the compounds (Ibrahim et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-18(17-7-3-5-14-4-1-2-6-16(14)17)20-19-12-13-8-10-15(11-9-13)21(23)24/h1-12H,(H,20,22)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLECXTABJPKQOK-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-nitrophenyl)methylideneamino]naphthalene-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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